2-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide
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Overview
Description
2-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a complex organic compound that features a thiazolidinone core, a dimethoxybenzylidene moiety, and an imidazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves multi-step organic reactions. One common approach includes the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazolidinone ring. This intermediate is then reacted with 3-(1H-imidazol-1-yl)propylamine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the dimethoxybenzylidene moiety.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: The imidazole group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring and imidazole group are key functional groups that enable binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide
- 2-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide
Uniqueness
The uniqueness of 2-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide lies in its combination of functional groups. The presence of both the thiazolidinone ring and the imidazole group provides a distinctive set of chemical properties and biological activities that are not commonly found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H22N4O4S2 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-imidazol-1-ylpropyl)acetamide |
InChI |
InChI=1S/C20H22N4O4S2/c1-27-15-5-4-14(10-16(15)28-2)11-17-19(26)24(20(29)30-17)12-18(25)22-6-3-8-23-9-7-21-13-23/h4-5,7,9-11,13H,3,6,8,12H2,1-2H3,(H,22,25)/b17-11- |
InChI Key |
KXZIECUCOQETSV-BOPFTXTBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCCN3C=CN=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NCCCN3C=CN=C3)OC |
Origin of Product |
United States |
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